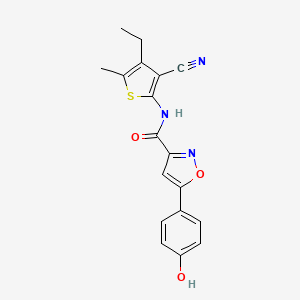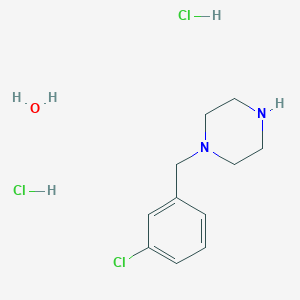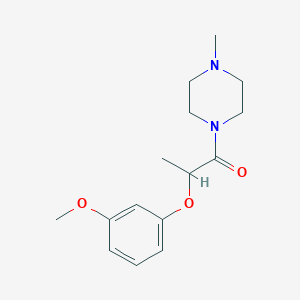
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thiophene ring: Starting from simple precursors like ethyl acetoacetate and elemental sulfur.
Introduction of the cyano group: Using reagents like cyanogen bromide.
Formation of the oxazole ring: Through cyclization reactions involving appropriate precursors.
Coupling reactions: To attach the hydroxyphenyl and carboxamide groups.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide could have various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
The unique combination of functional groups in N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-3-13-10(2)25-18(14(13)9-19)20-17(23)15-8-16(24-21-15)11-4-6-12(22)7-5-11/h4-8,22H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYJCFZEDJXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE](/img/structure/B6089801.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B6089811.png)
![2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6089821.png)
![5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6089828.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B6089833.png)
![ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B6089838.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6089843.png)
![N-methyl-N-(oxan-4-yl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6089845.png)
![ethyl 4-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6089858.png)
![N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-phenylmethoxybenzamide](/img/structure/B6089859.png)

![6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B6089866.png)
